molecular formula C8H7BrO B1291467 7-Bromo-2,3-dihydrobenzofurane CAS No. 206347-30-0

7-Bromo-2,3-dihydrobenzofurane

Numéro de catalogue: B1291467
Numéro CAS: 206347-30-0
Poids moléculaire: 199.04 g/mol
Clé InChI: VGOUXHRZQNPOPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-2,3-dihydrobenzofuran is a heterocyclic compound with a variety of applications in the scientific community. It is a substituted benzo-fused heterocyclic compound with a bromo substituent attached to the seven-membered ring. This compound is known for its wide range of uses in the field of synthetic chemistry, as well as its potential applications in biochemical and physiological research.

Applications De Recherche Scientifique

Inhibiteurs de Bromodomaine en Thérapie Anticancéreuse

7-Bromo-2,3-dihydrobenzofurane : les dérivés ont été développés comme des inhibiteurs puissants des protéines bromodomaine et extra-terminale (BET), qui jouent un rôle crucial dans la progression du cancer. Ces composés présentent une sélectivité 1000 fois plus élevée pour le deuxième bromodomaine (BD2) que pour le premier (BD1), ce qui en fait des thérapies anticancéreuses hautement ciblées .

Agents Antiviraux

Les composés benzofuranes, y compris ceux avec une substitution en position 7-bromo, se sont avérés prometteurs en tant qu'agents antiviraux. Ils ont été trouvés actifs contre le virus de l'hépatite C, ce qui suggère un potentiel en tant que médicaments thérapeutiques pour cette maladie .

Applications Antibactériennes

Le motif structurel du benzofurane est connu pour ses propriétés antibactériennes. Le this compound pourrait être utilisé dans le développement de nouveaux agents antibactériens, contribuant à la lutte contre les bactéries résistantes aux antibiotiques .

Propriétés Antioxydantes

Des études ont montré que les dérivés du benzofurane présentent des activités antioxydantes. Cette propriété peut être exploitée dans le développement de traitements pour les maladies liées au stress oxydatif, telles que les maladies neurodégénératives .

Synthèse de Molécules Organiques Complexes

Le this compound sert d'intermédiaire clé dans la synthèse de molécules organiques complexes. Son groupe bromo est un site réactif qui peut subir de nouvelles transformations chimiques, permettant la construction d'architectures moléculaires complexes .

Pharmacocinétique et Développement de Médicaments

La modification du noyau benzofurane, telle que l'introduction d'un groupe 7-bromo, s'est avérée améliorer les propriétés pharmacocinétiques des candidats médicaments, notamment une meilleure solubilité et une meilleure stabilité métabolique, qui sont cruciales pour le succès du développement de médicaments .

Développement d'Inhibiteurs d'Enzymes Sélectifs

Les dérivés du benzofurane sont explorés pour leur potentiel en tant qu'inhibiteurs d'enzymes sélectifs. L'ajout d'un groupe bromo en position 7 pourrait améliorer la sélectivité et la puissance de ces inhibiteurs, ce qui est essentiel pour une thérapie ciblée .

Synthèse de Produits Naturels

Le système cyclique benzofurane est une unité structurelle courante dans de nombreux produits naturels. Le this compound peut être utilisé pour synthétiser des analogues de produits naturels avec des activités biologiques améliorées ou des effets secondaires réduits .

Orientations Futures

: Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances : 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran - Sigma-Aldrich

Mécanisme D'action

Target of Action

The primary target of 7-Bromo-2,3-dihydrobenzofuran is the bromo and extra-terminal domain (BET) proteins, specifically the second bromodomain (BD2) of these proteins . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains .

Mode of Action

7-Bromo-2,3-dihydrobenzofuran interacts with the second bromodomain (BD2) of the BET proteins, inhibiting their function . This compound has been developed as a highly potent inhibitor of the BET proteins, with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .

Biochemical Pathways

The inhibition of bet proteins can impact a range of cellular processes, as these proteins play key roles in gene expression and cell cycle progression .

Pharmacokinetics

The pharmacokinetic properties of 7-Bromo-2,3-dihydrobenzofuran have been optimized to improve its bioavailability. The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, 1000-fold selective, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

The molecular and cellular effects of 7-Bromo-2,3-dihydrobenzofuran’s action are linked to its inhibition of the BET proteins. By selectively inhibiting the second bromodomain (BD2), this compound can potentially modulate gene expression and other cellular processes regulated by these proteins .

Action Environment

The action, efficacy, and stability of 7-Bromo-2,3-dihydrobenzofuran can be influenced by various environmental factors. For instance, storage temperature can impact the stability of this compound

Analyse Biochimique

Biochemical Properties

7-Bromo-2,3-dihydrobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of 7-Bromo-2,3-dihydrobenzofuran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Bromo-2,3-dihydrobenzofuran has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a crucial role in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-2,3-dihydrobenzofuran involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 7-Bromo-2,3-dihydrobenzofuran can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . This binding interaction can result in the modulation of enzyme activity, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-2,3-dihydrobenzofuran can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-2,3-dihydrobenzofuran is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 7-Bromo-2,3-dihydrobenzofuran vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

7-Bromo-2,3-dihydrobenzofuran is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell . The compound’s metabolism may also involve the formation of reactive intermediates, which can contribute to its biological activity and potential toxicity.

Transport and Distribution

The transport and distribution of 7-Bromo-2,3-dihydrobenzofuran within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, 7-Bromo-2,3-dihydrobenzofuran may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell.

Subcellular Localization

The subcellular localization of 7-Bromo-2,3-dihydrobenzofuran is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 7-Bromo-2,3-dihydrobenzofuran may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Propriétés

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOUXHRZQNPOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626603
Record name 7-Bromo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206347-30-0
Record name 7-Bromo-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2,3-dihydrobenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.5M n-BuLi (13.0 ml, 32.5 mmol) was added to a solution of 1,3-dibromo-2-(2-bromo-ethoxy)-benzene (11.5, 32.0 mmol) in 115 ml of THF and 28 m) of hexane at −78° C. over 30 mins. Tire reaction was continued at −78° C. for 30 minutes, then warned to 0° C., The mixture was poured into water (100 ml) and the aqueous phase was extracted with ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated to give a pale yellow oil. Silica gel chromatography using a gradient of ethyl acetate in hexanes to give 7-bromo-2,3-dihydro-benzofuran as colorless needles (5.00 g, 78%). 1H NMR (500 MHz, DMSO-d6) δ 7.27 (dd, 1 Hz, 8 Hz, 1H), 7.20 (dd, 1 Hz, 7.5 Hz, 1H), 6.75 (t, 7.8 Hz, 1H), 4.59 (t, 9 Hz, 2H), 3.28 (t, 8.8 Hz, 2H).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2.5M n-BuLi (13.0 ml, 32.5 mmol) was added to a solution of 1,3-dibromo-2-(2-bromo-ethoxy)-benzene (11.5, 32.0 mmol) in 115 ml of THF and 28 ml of hexane at −78° C. over 30 mins. The reaction was continued at −78° C. for 30 minutes, then warmed to 0° C. The mixture was poured into water (100 ml) and the aqueous phase was extracted with ether. The combined organic layers were dried over Na2SO4, filtered, and concentrated to give a pale yellow oil. Silica gel chromatography using a gradient of ethyl acetate in hexanes to give 7-bromo-2,3-dihydro-benzofuran as colorless needles (5.00 g, 78%). 1H NMR (500 MHz, DMSO-d6) δ 7.27 (dd, 1 Hz, 8 Hz, 1H), 7.20 (dd, 1 Hz, 7.5 Hz, 1H), 6.75 (t, 7.8 Hz, 1H), 4.59 (t, 9 Hz, 2H), 3.28 (t, 8.8 Hz, 2H).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 2
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 3
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 4
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 5
Reactant of Route 5
7-Bromo-2,3-dihydrobenzofuran
Reactant of Route 6
7-Bromo-2,3-dihydrobenzofuran
Customer
Q & A

Q1: What is the significance of identifying 2-{1-[2-(7-bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D) in darifenacin hydrobromide?

A1: Identifying and characterizing impurities like Imp-D in pharmaceutical products like darifenacin hydrobromide is crucial for several reasons:

  • Safety: Impurities can potentially have toxic effects or alter the drug's efficacy. []
  • Quality Control: Their presence and quantity can indicate the efficiency of the manufacturing process and the overall quality of the final product. []
  • Regulatory Compliance: Regulatory agencies like the FDA have strict guidelines regarding the identification, characterization, and acceptable limits of impurities in pharmaceuticals. []

Q2: How was the structure of Imp-D, containing 7-bromo-2,3-dihydrobenzofuran, confirmed in this study?

A2: The researchers utilized a combination of techniques to confirm the structure of Imp-D:

  • LC-MS/MS(n): Liquid chromatography coupled with ion trap mass spectrometry was used to identify the compound and propose a structure based on its fragmentation pattern. []
  • Synthesis: Imp-D was then synthesized to obtain a pure sample. []
  • Spectroscopic Characterization: The synthesized compound's structure was confirmed through Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Elemental analysis (EA). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.